molecular formula C8H6BrN3S B6278918 5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine CAS No. 1342552-03-7

5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B6278918
CAS No.: 1342552-03-7
M. Wt: 256.1
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Description

5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine
  • 5-(4-methylphenyl)-1,2,4-thiadiazol-3-amine
  • 5-(4-nitrophenyl)-1,2,4-thiadiazol-3-amine

Uniqueness

5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties. Additionally, the compound’s ability to undergo coupling reactions makes it a valuable building block for the synthesis of complex molecules.

Properties

CAS No.

1342552-03-7

Molecular Formula

C8H6BrN3S

Molecular Weight

256.1

Purity

87

Origin of Product

United States

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